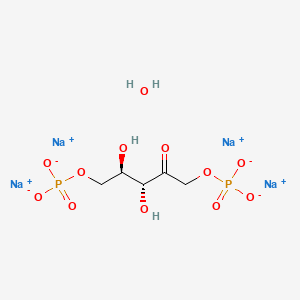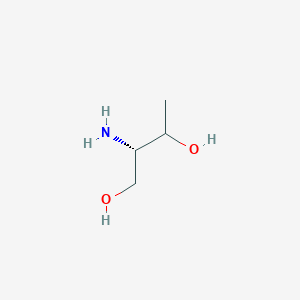
1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H10N2O It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 4 and 5 positions of the pyrimidine ring and an ethanone group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one typically involves the reaction of 4,5-dimethylpyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
4,5-Dimethylpyrimidine+Ethanoyl chloridePyridine, Refluxthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(4,5-Dimethylpyrimidin-2-yl)ethanoic acid.
Reduction: Formation of 1-(4,5-Dimethylpyrimidin-2-yl)ethanol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Applications De Recherche Scientifique
1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dimethylpyrimidin-5-yl)ethan-1-one: Similar structure but with methyl groups at different positions.
2-(4,5-Dimethylpyrimidin-2-yl)ethan-1-amine: Contains an amine group instead of an ethanone group.
Uniqueness
1-(4,5-Dimethylpyrimidin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the ethanone group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1-(4,5-dimethylpyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-4-9-8(7(3)11)10-6(5)2/h4H,1-3H3 |
Clé InChI |
GZNBIQKYTUGWGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


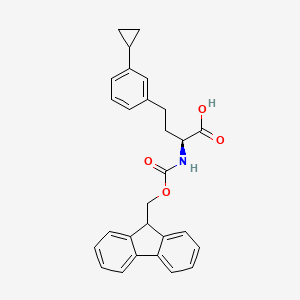
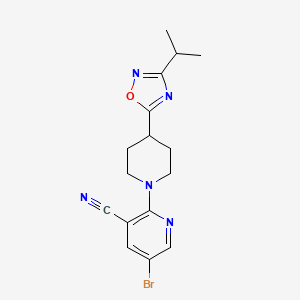
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)
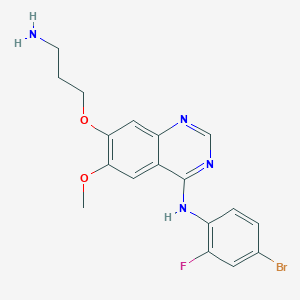

![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)
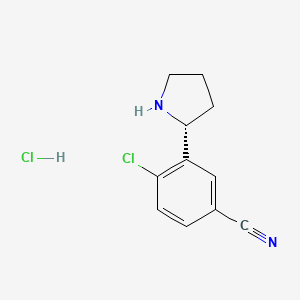

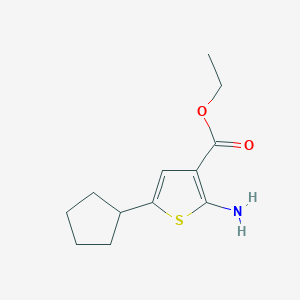
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
